![molecular formula C16H17F3N6 B2555034 3-(4-(4-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine CAS No. 2034566-52-2](/img/structure/B2555034.png)
3-(4-(4-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a trifluoromethyl group . These functional groups suggest that the compound could have a variety of potential applications, particularly in the field of medicinal chemistry.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the pyrimidine ring is a common site of substitution reactions in medicinal chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Discovery of Therapeutic Agents
One key area of research has been the discovery and development of novel therapeutic agents targeting specific receptors or enzymes involved in disease pathways. For instance, the development of AZD3514, an androgen receptor downregulator, was explored for the treatment of advanced prostate cancer. This research involved modifying the core chemical structure to address specific challenges, such as solubility and selectivity, showcasing the compound's potential in oncology settings (Bradbury et al., 2013).
Enzyme Inhibition for Disease Management
Another significant application has been in enzyme inhibition, where derivatives of the parent compound have been synthesized and evaluated for their potential as enzyme inhibitors. For example, derivatives have been studied for their inhibitory effects on 15-lipoxygenase, a key enzyme in the inflammatory process, suggesting potential for treating diseases characterized by inflammation and oxidative stress (Asghari et al., 2015).
Antidiabetic Drug Development
Research has also focused on the synthesis of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic drugs. These studies involve assessing the compounds' ability to inhibit dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism, indicating their utility in managing type 2 diabetes (Bindu et al., 2019).
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of these compounds is crucial for their development as drugs. Research has been conducted to elucidate the metabolic pathways, absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds in various species, including humans. This research helps in predicting the behavior of these drugs in the human body and optimizing their pharmacological profiles (Sharma et al., 2012).
Safety and Hazards
properties
IUPAC Name |
3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N6/c17-16(18,19)13-4-5-20-15(21-13)25-8-6-24(7-9-25)14-10-11-2-1-3-12(11)22-23-14/h4-5,10H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVDCGDQIATYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B2554951.png)
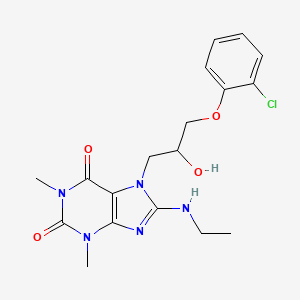
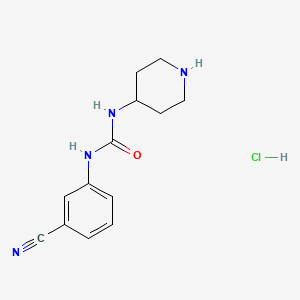
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2554955.png)
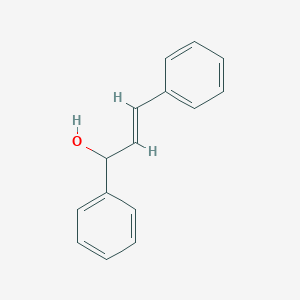
![Methyl 2-[[4-benzyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2554959.png)

![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554963.png)
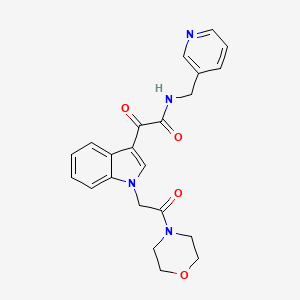
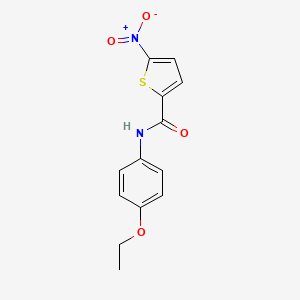
![2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2554969.png)
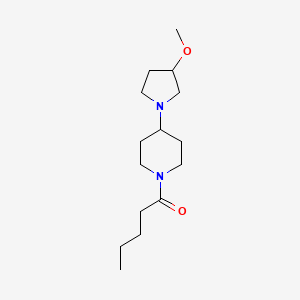
![1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one](/img/structure/B2554971.png)
![2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2554973.png)